molecular formula C14H10N2O4 B11956929 Diphenyl azodicarboxylate CAS No. 2449-14-1

Diphenyl azodicarboxylate

Cat. No.: B11956929
CAS No.: 2449-14-1
M. Wt: 270.24 g/mol
InChI Key: WDZOPGZTGVJDMZ-FOCLMDBBSA-N
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Description

Diphenyl azodicarboxylate is an organic compound that belongs to the class of azo compounds. It is characterized by the presence of two phenyl groups attached to an azodicarboxylate moiety. This compound is known for its vibrant color and is widely used in various chemical reactions due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenyl azodicarboxylate can be synthesized through several methods. One common method involves the reaction of hydrazine with phthalic anhydride to form the corresponding hydrazide, which is then oxidized to produce this compound. The reaction conditions typically involve the use of an oxidizing agent such as hydrogen peroxide or potassium permanganate under controlled temperature and pH conditions .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale batch reactors. The process involves the continuous addition of reactants and the removal of by-products to ensure high yield and purity. The reaction is carefully monitored to maintain optimal temperature and pressure conditions, ensuring the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

Diphenyl azodicarboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from these reactions include nitroso compounds, hydrazine derivatives, and substituted phenyl compounds. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Diphenyl azodicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diphenyl azodicarboxylate involves its ability to act as an electron acceptor in various chemical reactions. It can form stable intermediates with nucleophiles, facilitating the formation of new chemical bonds. The molecular targets and pathways involved include the interaction with nucleophilic centers in organic molecules, leading to the formation of stable adducts.

Comparison with Similar Compounds

Similar Compounds

    Diethyl azodicarboxylate: Similar in structure but with ethyl groups instead of phenyl groups.

    Diisopropyl azodicarboxylate: Contains isopropyl groups and is used in similar reactions.

    Dimethyl azodicarboxylate: Features methyl groups and is often used in smaller-scale reactions.

Uniqueness

Diphenyl azodicarboxylate is unique due to its phenyl groups, which provide greater stability and reactivity compared to its alkyl-substituted counterparts. This makes it particularly useful in reactions requiring high stability and specific reactivity patterns.

Properties

CAS No.

2449-14-1

Molecular Formula

C14H10N2O4

Molecular Weight

270.24 g/mol

IUPAC Name

phenyl (NE)-N-phenoxycarbonyliminocarbamate

InChI

InChI=1S/C14H10N2O4/c17-13(19-11-7-3-1-4-8-11)15-16-14(18)20-12-9-5-2-6-10-12/h1-10H/b16-15+

InChI Key

WDZOPGZTGVJDMZ-FOCLMDBBSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC(=O)/N=N/C(=O)OC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)OC(=O)N=NC(=O)OC2=CC=CC=C2

Origin of Product

United States

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